molecular formula C16H10N2 B14763625 Benzo[f][4,7]phenanthroline CAS No. 217-80-1

Benzo[f][4,7]phenanthroline

Cat. No.: B14763625
CAS No.: 217-80-1
M. Wt: 230.26 g/mol
InChI Key: OTHIVVVQTBVFDI-UHFFFAOYSA-N
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Description

Benzo[f][4,7]phenanthroline is a heterocyclic aromatic compound that belongs to the family of phenanthrolines It is characterized by its fused ring structure, which includes a benzene ring and a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f][4,7]phenanthroline typically involves the condensation of appropriate aromatic amines with carbonyl compounds. One common method is the Friedländer synthesis, which involves the reaction of 8-amino-7-quinolinecarbaldehyde with acetylaromatics under acidic conditions . Another approach includes the catalytic condensation of primary amines with acetylene in the presence of metal salts such as copper, mercury, or silver .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Benzo[f][4,7]phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[f][4,7]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions is crucial for its activity in catalytic and biological systems .

Comparison with Similar Compounds

Uniqueness: Benzo[f][4,7]phenanthroline is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

217-80-1

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[f][4,7]phenanthroline

InChI

InChI=1S/C16H10N2/c1-2-6-12-11(5-1)15-13(7-3-9-17-15)14-8-4-10-18-16(12)14/h1-10H

InChI Key

OTHIVVVQTBVFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2N=CC=C4

Origin of Product

United States

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